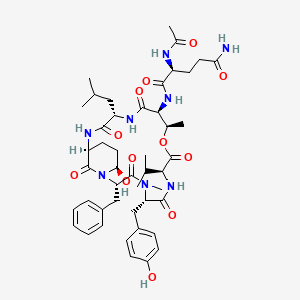

nostopeptin BN920

Description

Properties

Molecular Formula |

C46H64N8O12 |

|---|---|

Molecular Weight |

921 g/mol |

IUPAC Name |

(2S)-2-acetamido-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-2-benzyl-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide |

InChI |

InChI=1S/C46H64N8O12/c1-24(2)21-33-41(60)49-32-18-20-37(58)54(44(32)63)35(23-28-11-9-8-10-12-28)45(64)53(7)34(22-29-13-15-30(56)16-14-29)42(61)51-38(25(3)4)46(65)66-26(5)39(43(62)50-33)52-40(59)31(48-27(6)55)17-19-36(47)57/h8-16,24-26,31-35,37-39,56,58H,17-23H2,1-7H3,(H2,47,57)(H,48,55)(H,49,60)(H,50,62)(H,51,61)(H,52,59)/t26-,31+,32+,33+,34+,35+,37-,38+,39+/m1/s1 |

InChI Key |

GSMBUVTZXAPMMN-QPFVWYQWSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O1)C(C)C)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)O1)C(C)C)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C |

Synonyms |

nostopeptin BN920 |

Origin of Product |

United States |

Discovery, Isolation, and Originator Organism Research of Nostopeptin Bn920

Methodologies for Isolation and Purification from Natural Sources

The isolation and purification of nostopeptin BN920 from its natural producers, primarily cyanobacteria, involve a series of sophisticated analytical techniques to separate it from a complex mixture of other metabolites.

Chromatographic Techniques (e.g., Reversed-Phase HPLC, UPLC) for Isolation and Fractionation

The primary method for the isolation and fractionation of this compound is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique is highly effective in separating compounds based on their polarity. In the case of this compound, which is a relatively polar molecule, RP-HPLC with a C18 column is commonly employed. biologists.com

The process typically begins with an initial extraction of the cyanobacterial biomass, often using a methanol-water mixture. This crude extract is then subjected to solid-phase extraction (SPE) to pre-purify the sample. For instance, a cartridge can be used, and the fraction containing this compound is eluted with a specific concentration of methanol (B129727), such as 60%. biologists.com

Following this initial clean-up, the concentrated fraction is further purified by RP-HPLC. biologists.com A gradient elution is often used, where the composition of the mobile phase is changed over time to achieve optimal separation. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. The detection of this compound is usually carried out using a photodiode array (PDA) detector, which measures the absorbance of the compound at specific wavelengths, and mass spectrometry (MS) for mass identification. uni-konstanz.deresearchgate.net Ultra-performance liquid chromatography (UPLC), a higher-resolution version of HPLC, can also be utilized for more efficient separation and analysis. researchgate.net

Preparative Scale Isolation Strategies for Research Quantities

To obtain sufficient quantities of this compound for detailed structural elucidation and biological activity studies, preparative scale isolation is necessary. This involves scaling up the chromatographic methods used for analytical purposes. Preparative HPLC, using larger columns and higher flow rates, is the standard approach. ug.edu.plresearchgate.net

The initial extraction and pre-purification steps are similar to the analytical scale, but performed on a much larger volume of cyanobacterial culture. ug.edu.pl The subsequent preparative HPLC step allows for the collection of milligram quantities of the purified compound. uzh.ch The fractions containing this compound are collected, and the solvent is evaporated to yield the pure compound as a solid. nih.gov

Purity Assessment Methodologies for Research Samples

The purity of the isolated this compound is crucial for accurate biological and chemical characterization. High-resolution liquid chromatography-mass spectrometry (LC-MS) is a key technique for confirming both the identity and purity of the compound. biologists.com By comparing the measured mass-to-charge ratio (m/z) with the theoretical value, the presence of the correct compound can be verified with high accuracy. biologists.comuni-konstanz.de

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for purity assessment and is essential for structural elucidation. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical structure of the molecule, and the absence of signals from impurities confirms the sample's purity. researchgate.netd-nb.info

Characterization and Identification of Producer Organisms

Identifying the organisms that produce this compound and understanding the conditions that favor its production are critical areas of research.

Microbiological and Molecular Taxonomic Approaches for Strain Identification (e.g., Microcystis aeruginosa, Nostoc species)

This compound was initially discovered in a species of Nostoc. d-nb.infouni-konstanz.deresearchgate.net However, subsequent research has also identified it in strains of Microcystis aeruginosa. d-nb.infouni-konstanz.denih.gov The identification of these producer organisms relies on a combination of classical microbiological techniques and modern molecular methods.

Microbiological approaches involve the isolation of single cyanobacterial colonies and their cultivation in a controlled laboratory setting. nih.gov Morphological characteristics observed under a microscope can provide an initial identification.

For more precise identification, molecular taxonomic methods are employed. This often involves sequencing the 16S rRNA gene, a common genetic marker for bacterial and archaeal identification. nih.gov The resulting sequence is then compared to databases like GenBank to determine the species. nih.gov For example, the producer strain Nostoc cf. edaphicum CCNP 1411 was identified using its GenBank accession number. ug.edu.plnih.gov

Culture Conditions and Optimization for Enhanced this compound Production in Research Settings

Optimizing the culture conditions is essential for maximizing the yield of this compound for research. Various environmental factors have been shown to influence its production.

Studies have investigated the impact of nutrient availability, particularly phosphate (B84403), on the production of this compound in Microcystis aeruginosa. nih.gov Research has shown that phosphate limitation can lead to an increased content of protease inhibitors, including this compound. nih.gov

In laboratory settings, cyanobacterial strains are typically grown in specific culture media, such as Z8S or WC medium, under controlled conditions of temperature and light. ug.edu.plnih.govresearchgate.net For example, Nostoc cf. edaphicum CCNP 1411 was cultured in 5-liter bottles at 22°C with continuous light to obtain a higher biomass for peptide extraction. nih.gov Batch culture experiments are often conducted to test the effects of varying initial nutrient concentrations, such as different levels of nitrate (B79036) or phosphate, on the growth of the cyanobacterium and its production of this compound. nih.govresearchgate.netuni-koeln.de

Table 1: Chromatographic Techniques for this compound Isolation

| Technique | Stationary Phase | Mobile Phase Composition | Purpose |

|---|---|---|---|

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | C18 | Water/Acetonitrile or Water/Methanol gradient | Primary isolation and purification |

| Solid-Phase Extraction (SPE) | C18 | Stepwise elution with increasing methanol concentration | Pre-purification of crude extract |

| Ultra-Performance Liquid Chromatography (UPLC) | - | - | High-resolution separation and analysis |

Table 2: Producer Organisms and Culture Conditions for this compound

| Producer Organism | Strain | Culture Medium | Key Optimization Factors |

|---|---|---|---|

| Nostoc sp. | TAU IL-235 | Not specified | - |

| Microcystis aeruginosa | NIVA Cya 43 | WC medium | Phosphate and nitrate concentrations |

Compound Names Mentioned:

this compound

Cyanopeptolin 954

Microcystin

Ecological Roles and Environmental Distribution Research for this compound

This compound is a bioactive secondary metabolite produced by various species of cyanobacteria, including those from the genera Nostoc and Microcystis. nih.govresearchgate.netwikipedia.org These photosynthetic bacteria are widespread, inhabiting diverse aquatic and terrestrial environments, from freshwater lakes and springs to moist soils and rocks. wikipedia.org The production of this compound is part of the complex chemical arsenal (B13267) that cyanobacteria utilize to survive and compete in their ecological niches. researchgate.net

The primary ecological function identified for this compound is its role as a potent inhibitor of serine proteases, specifically chymotrypsin (B1334515). nih.govuni-koeln.debiologists.com Protease inhibitors are a common class of cyanobacterial secondary metabolites that can interfere with the digestive processes of herbivorous grazers. uni-koeln.denih.gov In aquatic ecosystems, the microcrustacean Daphnia is a major consumer of phytoplankton, including cyanobacteria. uni-koeln.debiologists.com By inhibiting digestive enzymes in the gut of Daphnia, this compound can lead to reduced nutrient assimilation, amino acid limitation, and consequently, diminished growth and fitness of the grazer. uni-koeln.denih.gov This anti-grazer defense mechanism is considered a key ecological role, as it can reduce the control of Daphnia over cyanobacterial populations, potentially contributing to the formation and persistence of cyanobacterial blooms. uni-koeln.de The presence of such protease inhibitors is widespread in natural cyanobacterial blooms. nih.gov

The production of this compound by cyanobacteria is not static; it is dynamically regulated by various environmental factors. The biosynthesis of such peptides is energetically costly, and their expression is often linked to the nutrient status and growth conditions of the organism. nih.gov Like other cyanopeptolins, this compound is synthesized by large, multi-modular enzyme complexes known as non-ribosomal peptide synthetases (NRPS). ug.edu.pl However, the specific biosynthetic gene cluster (BGC) for this compound has not been fully characterized. vulcanchem.com

Research on Microcystis aeruginosa (strain NIVA Cya 43), which produces both this compound and the related cyanopeptolin 954, has provided significant insights into the environmental regulation of its production. uni-koeln.denih.gov Studies have shown that nutrient availability, particularly phosphorus and nitrogen, plays a crucial role. Under phosphate-limiting conditions, the cellular content of this compound in M. aeruginosa has been observed to increase significantly. nih.govresearchgate.net This suggests that under nutrient stress, the cyanobacterium may allocate more resources towards producing defensive compounds. nih.govvulcanchem.com Conversely, nitrogen availability is also important, as this compound is a nitrogen-rich molecule. uni-koeln.de Its production is correlated with the cellular carbon-to-nitrogen (C/N) ratio. uni-koeln.de

The table below summarizes findings on how different environmental conditions affect the production of this compound in laboratory cultures of M. aeruginosa, which serves as a model for understanding its expression in natural settings.

Table 1: Environmental Factors Influencing this compound Production in Microcystis aeruginosa

| Factor | Observation | Implication for Biosynthesis | Reference(s) |

|---|---|---|---|

| Phosphate (P) Limitation | The content of BN920 per unit of biomass was highest in low-P treatments, particularly during the mid-exponential growth phase. | Suggests upregulation of biosynthetic pathways as a defensive strategy under nutrient stress. | nih.govresearchgate.net |

| Nitrogen (N) Availability | Production of N-rich inhibitors is linked to the availability of nitrogen. The content of BN920 correlates with the cellular C/N ratio. | Biosynthesis is dependent on the availability of nitrogenous precursors. | uni-koeln.de |

| Growth Phase | The cellular content of BN920 changes significantly during the experimental time, with the highest levels often observed between days 10 and 18 of culture. | Production is not constant but is linked to the physiological state and growth stage of the cyanobacterium. | nih.gov |

| Light Intensity | While not as extensively studied for BN920 specifically, high light intensity can act as a stressor that influences secondary metabolite production in cyanobacteria. | May influence production as part of a general stress response. | uni-koeln.devulcanchem.com |

This table is interactive. You can sort and filter the data.

From a chemical ecology perspective, this compound functions as an allelochemical that mediates interactions between the producing cyanobacterium and other organisms. unipr.itnih.gov Specifically, it acts as a defensive compound against grazers. nih.gov The interaction between cyanobacteria like Microcystis or Nostoc and their primary consumers, such as Daphnia, is a classic example of a chemically mediated predator-prey (or more accurately, producer-herbivore) relationship in aquatic food webs. biologists.comnih.gov

The inhibition of digestive proteases in Daphnia by this compound is a targeted defensive mechanism. biologists.com By interfering with the function of chymotrypsin, the compound reduces the nutritional value of the cyanobacterium as a food source. uni-koeln.deidosi.org This can lead to a variety of sublethal effects in Daphnia, including reduced growth and reproductive output, which ultimately impacts the grazer's population dynamics. uni-koeln.deuni-koeln.de This chemical defense can provide a competitive advantage to the nostopeptin-producing strain, allowing it to proliferate under heavy grazing pressure that might otherwise control its population. uni-koeln.de

This interaction is a key component of the chemical ecology of freshwater systems. unipr.it The production of this compound and similar protease inhibitors can influence the structure of the entire planktonic community. By deterring generalist herbivores like Daphnia, these compounds may contribute to the dominance of cyanobacteria during bloom events, altering the flow of energy and nutrients through the aquatic food web. uni-koeln.denih.gov This highlights how a single chemical compound can have cascading effects on community structure and ecosystem function. uni-koeln.de

Biosynthesis and Genetic Foundations of Nostopeptin Bn920 Production

Elucidation of the Biosynthetic Gene Cluster (BGC) for Nostopeptin BN920

The identification and characterization of the biosynthetic gene cluster (BGC) responsible for producing a specific natural product are fundamental to understanding its formation. For this compound, this process relies on a combination of modern genomic and bioinformatic techniques, complemented by analyses of gene expression.

The discovery of the genetic blueprint for this compound production is rooted in genome mining, a process that involves scanning the vast genomic data of cyanobacteria to find the relevant BGC. researchgate.netnih.gov Given that this compound is a member of the cyanopeptolin family of protease inhibitors, researchers can search for BGCs that show homology to known cyanopeptolin synthetase gene clusters. asm.orgnih.gov These clusters are typically large, often spanning over 30 kilobases, and encode the large, modular NRPS enzymes. asm.org

Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are instrumental in this process. mdpi.comhelsinki.fi They can identify the boundaries of the BGC and predict the functions of the encoded enzymes based on sequence similarity to characterized proteins in databases. For this compound, a key search parameter would be a BGC encoding a seven-module NRPS, corresponding to the seven residues in the peptide's core structure. acs.org Furthermore, the presence of genes encoding tailoring enzymes, such as a methyltransferase and enzymes for the formation of the unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue, within the cluster provides strong evidence for its role in this compound biosynthesis. acs.orgresearchgate.net The colinearity rule, which often applies to NRPS systems, suggests that the order of the modules on the enzyme corresponds to the sequence of amino acids in the peptide product, aiding in the provisional identification of the correct BGC. beilstein-journals.org

While genome mining identifies the potential BGC, confirming its activity and its link to this compound production requires evidence of its expression. Transcriptional analysis, such as reverse transcription-polymerase chain reaction (RT-PCR) or RNA-Seq, can demonstrate that the genes within the putative this compound cluster are actively transcribed into mRNA. asm.orgnih.govnih.gov Studies on related cyanopeptolin gene clusters have shown that the transcription of these BGCs correlates with peptide production, which can be influenced by environmental factors like light and nutrient availability. nih.govresearchgate.netresearchgate.net For instance, the transcript levels of the mcnB gene from the cyanopeptolin cluster in Microcystis have been shown to be upregulated under high light conditions. nih.gov

Proteomic analyses provide further confirmation by detecting the translated NRPS enzymes and other biosynthetic proteins. researchgate.netcaister.comfrontiersin.org By comparing the proteome of a this compound-producing strain under different conditions, it is possible to correlate the abundance of the NRPS enzymes with the yield of the final product. This integrated 'omics' approach, combining genomics, transcriptomics, and proteomics, provides a comprehensive picture of the genetic basis and regulation of this compound biosynthesis. nih.govcaister.com

Genome Mining and Bioinformatic Approaches for BGC Identification [14, 28, 45]

Enzymology of the Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process catalyzed by the large NRPS machinery and associated tailoring enzymes. Understanding the function of each enzymatic domain is crucial for a complete picture of how this complex molecule is assembled.

The core of the this compound biosynthetic machinery is a large NRPS enzyme composed of seven modules, each responsible for the incorporation of one amino acid into the growing peptide chain. acs.org Each module is further subdivided into specific domains that perform distinct functions in a coordinated, assembly-line fashion. beilstein-journals.org

A typical elongation module consists of:

Adenylation (A) domain: This domain is responsible for recognizing and activating a specific amino acid substrate by converting it into an aminoacyl-adenylate at the expense of ATP. oup.com

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acid is then covalently attached to the phosphopantetheine arm of the T-domain. oup.com

Condensation (C) domain: This domain catalyzes the formation of a peptide bond between the aminoacyl-S-PCP of its own module and the peptidyl-S-PCP of the preceding module. oup.com

The this compound synthetase is expected to have seven such modules, with the A-domains of each module specifically selecting for the constituent amino acids: Threonine, Leucine, Ahp (or its precursor, Proline), Phenylalanine, N-methyltyrosine (or its precursor, Tyrosine), Valine, and a final amino acid for the exocyclic part, which is part of the side chain. semanticscholar.org The order of these modules on the NRPS enzyme dictates the final sequence of the peptide. beilstein-journals.org The entire process terminates with a Thioesterase (TE) domain , which cleaves the completed peptide from the NRPS and catalyzes the intramolecular cyclization to form the final depsipeptide ring structure. acs.org

| Module | Predicted Amino Acid Substrate | Key Domains | Post-Translational Modification |

|---|---|---|---|

| 1 | Threonine | C, A, T | Ester bond formation (cyclization) |

| 2 | Leucine | C, A, T | - |

| 3 | Proline (precursor to Ahp) | C, A, T | Hydroxylation and cyclization to Ahp |

| 4 | Phenylalanine | C, A, T | - |

| 5 | Tyrosine (precursor to N-Me-Tyr) | C, A, MT, T | N-methylation |

| 6 | Valine | C, A, T | - |

| 7 | Glutamine-Acetate (inferred from structure) | C, A, T, TE | Chain termination and cyclization |

A key feature of this compound is the presence of modified amino acids, which are introduced by tailoring enzymes either during or after the main peptide chain assembly. One such modification is the N-methylation of the tyrosine residue to form N-methyltyrosine (N-Me-Tyr). This reaction is typically catalyzed by an N-methyltransferase (MT) domain, which is often integrated within an NRPS module. acs.orgresearchgate.net In the case of this compound, the MT domain is predicted to be part of the fifth module, acting on the tyrosine substrate after it has been loaded onto the T-domain. acs.orgresearchgate.net The MT domain utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. oup.com

Another significant modification is the formation of the Ahp residue. Studies on the biosynthesis of the related compound crocapeptin suggest that Ahp is derived from a proline residue. acs.org This transformation is thought to be catalyzed by a set of enzymes encoded within the BGC, including a cytochrome P450 monooxygenase (like CpnF) and a helper protein (like CpnE). acs.org These enzymes would act on the proline residue after its incorporation into the peptide chain by the third NRPS module.

The fidelity of this compound synthesis is largely dependent on the substrate specificity of the A-domains within each NRPS module. oup.comuio.no The A-domain possesses a "binding pocket" that selectively accommodates a specific amino acid. oup.com The identity of the amino acid residues lining this pocket, often referred to as the "nonribosomal code," determines the substrate preference. oup.com By analyzing the sequence of the A-domains in the this compound BGC, it is possible to predict their substrate specificity with a high degree of confidence, which can then be confirmed by in vitro enzymatic assays. mdpi.com While A-domains are generally specific, some have been shown to have relaxed specificity, which can lead to the production of minor structural variants of the peptide. researchgate.netmdpi.com

The C-domains also exhibit substrate specificity, particularly for the stereochemistry of the incoming aminoacyl-S-PCP and the upstream peptidyl chain, ensuring the correct sequence of peptide bond formation. uio.no The catalytic mechanism of the C-domain involves a conserved His-His-x-x-x-Asp-Arg motif that facilitates the nucleophilic attack of the amino group of the incoming amino acid on the thioester bond of the growing peptide chain.

Investigation of Post-Translational Modification Enzymes and Their Mechanisms (e.g., Methyltransferases)

Genetic Engineering Approaches for Biosynthetic Pathway Manipulation and Diversification

Genetic engineering offers powerful tools for manipulating the biosynthetic pathways of natural products like this compound. These approaches can enhance production yields, elucidate gene function, and generate novel chemical analogs. While the specific biosynthetic gene cluster (BGC) for this compound has not been fully characterized, strategies applied to other nonribosomal peptide synthetases (NRPSs) provide a clear roadmap for future research. vulcanchem.com

Gene knockout and overexpression are fundamental techniques for functional genomics in natural product biosynthesis. rsc.org In the context of the this compound pathway, these methods would be crucial for confirming the boundaries of the BGC and assigning functions to individual genes, such as those encoding the NRPS modules and tailoring enzymes.

Gene Knockout: Creating targeted deletions of specific genes within the putative nostopeptin BGC would serve to verify their role in its biosynthesis. For instance, knocking out a core NRPS gene would be expected to abolish production of the compound entirely. This has been successfully performed for other cyanopeptolins; a knockout of a cyanopeptolin synthetase gene in Anabaena resulted in the cessation of cyanopeptolin production. nih.gov Similarly, deleting genes responsible for tailoring steps, such as methylation or the formation of the unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue, could lead to the accumulation of precursor molecules or the production of novel analogs, providing insight into the biosynthetic sequence. nih.govnih.gov

Overexpression: Increasing the expression of key biosynthetic genes or regulatory elements can enhance the production titer of the target compound. This often involves placing the genes under the control of strong, constitutive promoters. While specific overexpression studies for this compound are not yet reported, this strategy is a common goal in natural product research to overcome low yields from native producers. nih.gov

Heterologous expression—the transfer and functional expression of a BGC from its native producer into a more tractable host organism—is a powerful strategy to overcome challenges associated with slow growth, low yields, or genetic intractability of the original strain. nih.govresearchgate.net For this compound, which is produced by cyanobacteria like Nostoc and Microcystis, establishing a reliable heterologous production platform would be a significant advancement. ug.edu.pl

The process involves identifying and cloning the entire BGC, assembling it into a suitable expression vector, and transferring it to a selected chassis strain. rsc.orgnih.gov The choice of host is critical and depends on factors like genetic tractability, growth rate, and the availability of necessary precursors and post-translational modification enzymes, such as phosphopantetheinyl transferases (PPTases) that are essential for activating NRPS carrier proteins. engconfintl.org

Potential model hosts for expressing cyanobacterial BGCs like that of this compound include:

Model Cyanobacteria: Strains like Anabaena sp. PCC 7120 are attractive because they share a similar metabolic background with the native producers and can recognize cyanobacterial promoters. thieme-connect.commdpi.com Anabaena sp. PCC 7120 has been successfully used to produce other cyanobacterial compounds like lyngbyatoxin A and cryptomaldamide. nih.gov

Escherichia coli: As a fast-growing and well-understood model organism, E. coli is a common choice. However, successful expression of large, complex cyanobacterial NRPS pathways can be challenging due to codon usage differences, the need for co-expression of a suitable PPTase, and potential toxicity of the product. nih.gov

Streptomyces species: These bacteria are prolific producers of natural products and possess the necessary machinery for complex secondary metabolite biosynthesis, making them suitable hosts. nih.govmdpi.com

Yeast (Saccharomyces cerevisiae): Yeast offers robust genetic tools and is a viable host, particularly for pathways that may benefit from eukaryotic cellular machinery. nih.gov

| Host Organism | Advantages | Challenges | Relevant Examples |

|---|---|---|---|

| Anabaena sp. PCC 7120 | Photosynthetic; Native-like metabolic environment; Recognizes cyanobacterial promoters; Possesses promiscuous PPTase. nih.govthieme-connect.com | Slower growth than bacteria/yeast; Genetic tools less developed than E. coli. | Lyngbyatoxin A, Cryptomaldamide. nih.gov |

| Escherichia coli | Rapid growth; Well-established genetic tools; Low secondary metabolism background. nih.gov | May require codon optimization; Requires co-expression of a compatible PPTase; Large BGCs can be unstable. rsc.orgnih.gov | Radiosumin biosynthesis. rsc.org |

| Streptomyces sp. | Proven track record for natural product synthesis; Possesses required ancillary enzymes. nih.gov | More complex genetics than E. coli; Can have competing native pathways. | Used for various actinomycete and bacterial BGCs. nih.gov |

| Saccharomyces cerevisiae (Yeast) | Robust genetic manipulation tools (e.g., TAR cloning); Eukaryotic expression environment. nih.govmdpi.com | May require significant metabolic engineering to supply precursors; Intron removal from fungal genes may be necessary. mdpi.com | Shinorine overproduction. nih.gov |

Directed evolution and rational design are protein engineering techniques used to modify enzyme function, with the goal of creating novel chemical structures. europa.eu For this compound, these methods could be applied to the NRPS enzymes to alter substrate specificity and generate new analogs.

Rational Design: This approach relies on detailed knowledge of the enzyme's structure and mechanism. nih.gov The "gatekeeper" function of NRPSs is performed by the adenylation (A) domain, which selects and activates a specific amino acid. scispace.combiorxiv.org The specificity of an A-domain is determined by a "specificity code" of approximately ten key amino acid residues within its binding pocket. nih.gov By mutating these code residues, it is theoretically possible to change the A-domain's preference to a different amino acid, thereby incorporating a new building block into the final peptide. While conceptually straightforward, this approach has had limited success because mutations can often lead to broadened specificity or poorly functioning enzymes. nih.govnih.gov

Directed Evolution: This method mimics natural selection in the laboratory to evolve enzymes with desired properties without requiring deep structural knowledge. pnas.org It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then using a high-throughput screen or selection system to identify mutants with the desired activity. engconfintl.org This approach has been successfully used to restore the function of impaired chimeric NRPSs and to switch the substrate specificity of A-domains. pnas.orgbiorxiv.org For instance, directed evolution could be used to evolve a this compound synthetase module to accept a non-native amino acid, leading to the production of a library of novel nostopeptin derivatives. nih.gov

Heterologous Expression of the this compound Biosynthetic Pathway in Model Hosts [2, 14, 22, 28]

Precursor Incorporation and Isotopic Labeling Studies in Biosynthetic Research

Isotopic labeling is a definitive method for elucidating the biosynthetic origins of a natural product. biorxiv.org This technique involves feeding a producing organism with precursors (e.g., amino acids, acetate) enriched with stable isotopes like ¹³C or ¹⁵N. The resulting labeled natural product is then analyzed, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, to determine the exact position and extent of isotope incorporation. researchgate.netnih.gov

While specific labeling studies for this compound have not been detailed in the literature, the principles are well-established from research on other cyanopeptolins and NRPS-derived metabolites. nih.govresearchgate.net Such studies would be essential to confirm the building blocks of the this compound structure. For example, feeding experiments with labeled L-phenylalanine, L-valine, or L-glutamine would be expected to show incorporation into their respective positions in the peptide backbone.

A key area of investigation would be the origin of the non-proteinogenic Ahp (3-amino-6-hydroxy-2-piperidone) residue, a hallmark of cyanopeptolins. It is hypothesized to be derived from glutamine or glutamate (B1630785). researchgate.net Isotopic labeling with ¹³C- and ¹⁵N-labeled glutamate could trace its transformation and incorporation, definitively confirming its role as the precursor. Furthermore, comparative metabolomic analysis using ¹⁵N-labeled media is a powerful approach in cyanobacteria to globally identify nitrogen-containing secondary metabolites and link them to their BGCs. nih.gov

| Labeled Precursor | Biosynthetic Unit Labeled | Purpose of Study | Reference |

|---|---|---|---|

| [¹⁵N]Nitrate | All nitrogen-containing metabolites | Global identification of N-containing compounds; Linking BGCs to products. | nih.gov |

| [¹³C] or [¹⁵N] L-Amino Acids (e.g., Phe, Val) | Specific amino acid residues in the peptide | Confirming the direct incorporation of proteinogenic amino acids. | researchgate.net |

| [¹³C, ¹⁵N] L-Glutamate/Glutamine | Ahp residue, Glutamine residue | Elucidating the biosynthetic origin of the non-proteinogenic Ahp moiety. | researchgate.net |

| [methyl-¹³C] S-Adenosyl methionine (SAM) | N-methylated residues (e.g., N-MeTyr) | Identifying the source of methyl groups in tailoring reactions. | nih.gov |

Regulatory Mechanisms Governing this compound Biosynthesis (e.g., Nutrient Stress Response)

The production of secondary metabolites in cyanobacteria is often tightly regulated by environmental factors, particularly nutrient availability. vulcanchem.com Studies have shown that the biosynthesis of this compound is significantly influenced by nutrient stress, suggesting it may play a role in the organism's ecological adaptation. researchgate.netuni-koeln.de

The most well-documented regulatory factor is phosphorus limitation. In the cyanobacterium Microcystis aeruginosa (strain NIVA Cya 43), phosphorus-limited conditions lead to a dramatic increase in the intracellular content of this compound. nih.gov This response is thought to be part of a broader strategy where, under nutrient stress that limits growth, resources like carbon and nitrogen are shunted towards the production of defensive secondary metabolites. vulcanchem.comnih.gov The increase in this compound content under low phosphorus may enhance the cyanobacterium's defense against grazers, thereby indirectly fostering bloom formation. nih.govresearchgate.net

Nitrogen availability also plays a role. In some studies, the two protease inhibitors, this compound and the related cyanopeptolin 954, are suggested to function as temporary nitrogen storage compounds, which are degraded when the cell experiences nitrogen limitation. researchgate.net The interplay between nitrogen and phosphorus availability appears to be complex, with high levels of both nutrients potentially favoring the growth of toxic or inhibitor-producing strains over non-producing ones. nih.govmdpi.com

| Regulatory Factor | Organism | Effect on this compound Content | Observed Mechanism/Hypothesis | Reference |

|---|---|---|---|---|

| Phosphorus (P) Limitation | Microcystis aeruginosa NIVA Cya 43 | Significant Increase (up to 19-fold variation) | P-limitation leads to higher C:P and N:P ratios, making excess C and N available for N-rich secondary metabolite synthesis. May serve as a chemical defense against grazers. | nih.govresearchgate.net |

| Nitrogen (N) Limitation | Microcystis aeruginosa NIVA Cya 43 | Decrease | Compound may serve as a temporary nitrogen store, which is degraded and remobilized under N-limiting conditions. | uni-koeln.deresearchgate.net |

| High Light Intensity | Microcystis aeruginosa NIVA Cya 43 | Increase | May indicate a role in response to oxidative stress or changes in primary metabolism under high light. | uni-koeln.de |

Chemical Synthesis and Analogue Design for Structure Activity Relationship Sar Studies

Total Synthesis Strategies for Nostopeptin BN920

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. youtube.com For this compound, the analysis would logically begin by breaking the macrocycle to reveal a linear depsipeptide.

Key Disconnection Points:

Macrolide Ring Opening: The most logical primary disconnection is at the ester bond between the C-terminal Valine (Val) and the Threonine (Thr) residue, or alternatively, an amide bond within the cyclic core. This simplifies the complex cyclic target into a more manageable linear precursor.

Peptide Bond Disconnections: The resulting linear chain is then further broken down at its amide linkages. This deconstruction leads to the individual amino acid building blocks, some of which are non-proteinogenic, such as 3-amino-6-hydroxy-2-piperidone (Ahp) and N-Methyltyrosine (N-MeTyr). nih.gov

Key Fragment Synthesis: The synthesis would proceed in a convergent manner, where different fragments of the molecule are prepared separately before being joined together. towson.edu

Ahp-Containing Dipeptide: A crucial fragment would incorporate the unique Ahp residue, likely coupled to an adjacent amino acid like Phenylalanine (Phe).

N-Methylated Dipeptide: Another key fragment would involve the N-MeTyr residue, which requires specific N-methylation steps during its synthesis.

Side Chain Fragment: The Gln-Ac side chain would be synthesized separately and attached to the Threonine residue of the main ring at a later stage.

This fragment-based approach allows for more efficient synthesis and purification at intermediate stages before the final, challenging macrocyclization step. towson.edu

The formation of the macrocycle is the most critical and often lowest-yielding step in the synthesis of cyclic peptides. nih.gov

Macrocyclization: The primary method would be a macrolactonization (forming the final ester bond) or macrolactamization (forming an amide bond) of the linear precursor. This reaction must be performed under high-dilution conditions to favor the desired intramolecular cyclization over intermolecular polymerization, where linear chains react with each other to form long polymers instead of rings. nih.gov

Stereochemical Control: Controlling the stereochemistry is paramount, as the biological activity of the compound is dependent on its specific three-dimensional structure. This control is achieved by using enantiomerically pure amino acid starting materials. Each amino acid (L-Thr, L-Leu, L-Phe, L-Val, L-Gln, L-N-MeTyr, and the specific stereoisomer of Ahp) must have the correct configuration from the outset. Throughout the synthesis, coupling and deprotection conditions must be chosen carefully to prevent racemization (loss of stereochemical purity) at the chiral centers. nih.govnih.gov Chiral catalysts can sometimes be employed to guide the formation of the correct stereochemistry during cyclization, although this is a more advanced strategy. nih.gov

To build the linear peptide chain, reactive functional groups on the amino acids (amino groups, carboxyl groups, and side chains) must be temporarily blocked with protecting groups to ensure that bonds form only at the desired locations. researchgate.netmasterorganicchemistry.com

Protecting Groups: A typical strategy for a molecule like this compound would be the Fmoc/tBu approach, common in Solid-Phase Peptide Synthesis (SPPS).

α-Amino Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the main-chain amino group of each incoming amino acid. It is stable to many reagents but can be cleanly removed with a mild base like piperidine. researchgate.net

Side Chains: Acid-labile groups like tert-butyl (tBu) or trityl (Trt) are used to protect reactive side chains (e.g., the hydroxyl group of Threonine, the amide of Glutamine). These are removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). researchgate.net

Peptide Coupling Reactions: This is the formation of the amide bond between two amino acids.

Synthesis Phase: The synthesis can be carried out using either Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis. SPPS, where the growing peptide chain is attached to a solid resin support, is often preferred for its efficiency and ease of purification. google.com

Coupling Reagents: To facilitate the reaction, a coupling reagent is used to "activate" the carboxylic acid group of one amino acid so it can react with the amino group of the next. Common reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and minimize side reactions. bachem.com More advanced phosphonium (B103445) or aminium/uronium salt reagents (e.g., HBTU, HATU) are also widely used for their high coupling efficiency. bachem.com

Macrocyclization Methodologies and Stereochemical Control

Semisynthetic Approaches to this compound Derivatives

Semisynthesis offers a powerful alternative to total synthesis, especially when the natural product can be isolated in reasonable quantities but its total synthesis is overly complex or inefficient. nih.gov This approach involves using the naturally occurring molecule as a starting scaffold and making targeted chemical modifications.

For this compound, a semisynthetic strategy could involve isolating the compound from its natural source, Nostoc sp., and then performing chemical reactions to create derivatives. nih.govug.edu.pl For example, the acetyl group on the glutamine side chain could be removed (deacetylation) and replaced with other functional groups to probe the importance of this part of the molecule for its biological activity. Another possibility would be the modification of the N-MeTyr residue. Such modifications are crucial for generating a library of related compounds quickly to establish structure-activity relationships. nih.gov

Design and Synthesis of this compound Analogues for SAR Elucidation

Structure-Activity Relationship (SAR) studies are essential for identifying the "pharmacophore"—the key structural features of a molecule responsible for its biological activity. oncodesign-services.com This is achieved by designing, synthesizing, and testing a series of analogues where specific parts of the molecule are systematically changed. nih.govnih.govliverpool.ac.uk

For this compound, SAR studies have been informed by comparing its activity to other naturally occurring cyanopeptolins. nih.govscispace.com These comparisons reveal how small structural changes can lead to significant differences in potency and selectivity. nih.gov

Key Structural Comparisons and SAR Insights:

The Ahp Residue: The 3-amino-6-hydroxy-2-piperidone (Ahp) residue is a hallmark of the cyanopeptolin class and is considered a critical pharmacophore for protease inhibition. nih.gov

Amino Acid at Position 1: this compound has a Threonine (Thr) at position 1. In contrast, nostopeptins A and B have a 3-hydroxy-4-methylproline (Hmp) residue at this position, which alters their inhibitory profile. nih.gov

Side Chain Modifications: The nature of the side chain attached to Thr is critical. The Gln-Ac side chain in this compound contributes to its specific activity. Other analogues with different side chains, such as those containing sulfated groups (e.g., Cyanopeptolin 954), show vastly different inhibitory profiles. The absence of a sulfate (B86663) group in this compound is correlated with significantly higher elastase affinity compared to sulfated analogues. vulcanchem.com

The following table summarizes the structural differences and resulting chymotrypsin (B1334515) inhibitory activity for this compound and a related compound.

Table 1: SAR Comparison of this compound and Related Analogues

| Compound Name | Key Structural Features | Chymotrypsin IC₅₀ |

|---|---|---|

| This compound | Contains [Thr+Leu+Ahp+Phe+MeTyr+Val] cyclic core with an acetylated Gln side chain. | 0.11 µM nih.gov |

| Cyanopeptolin 954 | Contains a sulfated group and has a different amino acid composition. | 45 nM (0.045 µM) researchgate.net |

IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower value indicates greater potency.

These comparative data guide the rational design of new synthetic analogues. liverpool.ac.uk By synthesizing analogues with variations at position 1, within the cyclic core, or on the side chain, researchers can map the structural requirements for potent and selective enzyme inhibition. oncodesign-services.comnih.gov

Rational Design Principles for Analogue Generation

Rational drug design involves the strategic modification of a bioactive molecule to enhance its efficacy, selectivity, or pharmacokinetic profile based on an understanding of its structure and mechanism of action. creative-peptides.comresearchgate.net For this compound, a cyclic depsipeptide, rational design principles focus on several key structural features known to be critical for its protease inhibitory activity. nih.govnih.gov

Key targets for modification include:

The Ahp (3-amino-6-hydroxy-2-piperidone) residue: This uncommon amino acid is a hallmark of the cyanopeptolin class and is considered a critical pharmacophore for enzyme inhibition. nih.gov Analogues would involve modifying the Ahp ring, for example, by altering its stereochemistry or substituting the hydroxyl group to probe its role in binding to the active site of target proteases.

The N-Methyltyrosine (N-Me-Tyr) residue: N-methylation of amino acids in peptides can increase metabolic stability by making the adjacent peptide bond less susceptible to cleavage by proteases. nih.gov Furthermore, a cis amide bond has been identified between the Phenylalanine (Phe) and N-Me-Tyr residues in this compound, a specific conformational feature that likely influences its binding properties. researchgate.net Designing analogues that alter this methylation or constrain the amide bond in a trans conformation would provide insight into their importance.

The Macrocyclic Core: The size and composition of the peptide ring are crucial for maintaining the correct conformation for biological activity. Rational design would involve substituting other amino acids within the ring to explore the impact of side-chain properties such as hydrophobicity, charge, and size on inhibitory potency. nih.gov

The goal of this approach is to use structural and functional information to create a focused set of new molecules with a high probability of improved or more specific activity. researchgate.net

Combinatorial Chemistry and Parallel Synthesis Approaches for Analogue Libraries

To efficiently explore the vast chemical space around the this compound scaffold, high-throughput synthesis methods are employed. Combinatorial chemistry and parallel synthesis allow for the rapid generation of large, diverse collections of related compounds, known as analogue libraries. wikipedia.orgoup.com

Parallel Synthesis: This technique involves the simultaneous synthesis of a library of compounds in a spatially separated manner, such as in the wells of a microtiter plate. slideshare.netenamine.net For this compound, a core scaffold could be synthesized, and then different amino acid building blocks or other chemical reagents could be added to each well in the final steps to create a library of distinct analogues. enamine.netuniroma1.it The identity of each unique compound is known by its location, and each can be screened individually. This method is particularly useful for lead optimization, where a range of analogues is needed to fine-tune activity. slideshare.net

Combinatorial (Split-and-Pool) Synthesis: This method allows for the creation of even larger libraries. wikipedia.org In this approach, a solid support (like resin beads) is divided into portions, a different building block is added to each, and then all portions are recombined (pooled). wikipedia.org By repeating this "split-and-pool" cycle, a vast number of unique peptide sequences can be generated. uniroma1.it While this method creates mixtures of compounds that require deconvolution to identify the active molecule, it is a powerful tool for discovering initial "hit" compounds from a very large and diverse library. imperial.ac.uk

These techniques enable the systematic exploration of multiple positions on the this compound structure simultaneously, dramatically accelerating the process of identifying key residues and functional groups for bioactivity. acs.org

Methodologies for Structure-Activity Relationship (SAR) Determination

Structure-Activity Relationship (SAR) analysis is the cornerstone of medicinal chemistry, systematically investigating how changes in a molecule's structure affect its biological activity. creative-peptides.comnih.gov The fundamental goal is to identify the chemical groups and structural motifs (the pharmacophore) responsible for the desired biological effect and to understand how modifications impact potency and selectivity. creative-peptides.com For this compound, SAR studies aim to build a comprehensive model that correlates its structural features with its ability to inhibit proteases like chymotrypsin and elastase. nih.govmdpi.com

Systematic Modification and Functional Group Interconversion Studies

A primary method for determining SAR is the systematic modification of a lead compound. nih.gov This involves creating a series of analogues where specific parts of the molecule are altered one at a time. Comparing the biological activity of these analogues reveals the contribution of each modified component.

A powerful illustration of this is the comparison of this compound with its naturally occurring analogues. These compounds represent nature's own SAR study. For example, nostopeptin B, which differs from BN920 in its side chain, shows a slightly different inhibitory profile. More dramatically, the absence of a sulfate group in this compound compared to related sulfated cyanopeptolins is correlated with a significant increase in elastase inhibition, highlighting the negative impact of a charged sulfate group in that position for this specific target.

| Compound | Key Structural Difference from this compound | Chymotrypsin IC₅₀ (nM) | Elastase IC₅₀ (nM) |

|---|---|---|---|

| This compound | Reference Structure | 31 researchgate.net | 18.9 |

| Nostopeptin A | Additional acetylated residue | - | 8.7 |

| Nostopeptin B | Different side chain composition | 45.8 | 12.3 |

| Cyanopeptolin 954 | Chlorinated N-Me-Tyr and different Leu residue | 45 researchgate.net | >1,000 |

Further synthetic studies would involve functional group interconversions, such as:

Alanine (B10760859) Scanning: Systematically replacing each amino acid residue with alanine to determine the importance of its side chain. researchgate.net

Modifying the Ahp residue: Esterification or removal of the hydroxyl group to test its role as a hydrogen bond donor/acceptor.

Altering the Phenylalanine residue: Changing the aromatic ring to other hydrophobic groups to probe the binding pocket requirements.

Conformational Analysis and its Impact on Biological Activity

The biological activity of a flexible molecule like this compound is not determined solely by its chemical formula but by its three-dimensional shape (conformation) in solution, which dictates how it fits into the active site of an enzyme. researchgate.net Conformational analysis seeks to understand this 3D structure and its relationship to activity.

Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like COSY, HSQC, and HMBC are used to determine the connectivity of atoms and provide information about the relative orientation of different parts of the molecule in solution. researchgate.net These studies were crucial in identifying the unusual cis-amide bond between Phe and N-Me-Tyr in this compound, a significant conformational constraint. researchgate.net

By comparing the conformations of highly active analogues with those of inactive ones, researchers can deduce the "bioactive conformation"—the specific 3D shape required for potent enzyme inhibition. For instance, the rigidity conferred by residues like N-Methyltyrosine and the specific turn structures they induce are critical for pre-organizing the molecule for optimal binding to its target protease. nih.gov

Mechanistic Elucidation of Nostopeptin Bn920 S Biological Interactions

Identification and Characterization of Molecular Targets and Binding Partners

The primary molecular targets of nostopeptin BN920 have been identified as serine proteases, particularly chymotrypsin (B1334515). biologists.comacs.org Various methodologies have been employed to discover and characterize these interactions, ranging from affinity-based purification to advanced biophysical techniques.

Affinity chromatography and pull-down assays are powerful techniques for isolating and identifying proteins that physically interact with a specific molecule, such as this compound. creative-proteomics.comthermofisher.com These methods utilize an immobilized form of the compound (the "bait") to capture its binding partners ("prey") from a complex biological sample like a cell lysate. thermofisher.comiba-lifesciences.com

In the context of this compound, a derivative of the compound can be chemically linked to a solid support, such as chromatography beads. creative-proteomics.com When a cell extract is passed over this support, proteins that bind to this compound are retained, while non-binding proteins are washed away. creative-proteomics.com The bound proteins can then be eluted and identified, often by mass spectrometry. nih.gov This approach has been instrumental in confirming chymotrypsin as a primary target of this compound. biologists.com

Similarly, pull-down assays, a smaller-scale version of affinity chromatography, are used to confirm suspected protein-protein interactions or to screen for new ones. thermofisher.com A tagged version of the bait protein can be used to pull its interacting partners out of a solution, which are then identified. iba-lifesciences.com

| Technique | Principle | Primary Use with this compound | Key Advantages | Limitations |

|---|---|---|---|---|

| Affinity Chromatography | Separates proteins based on a specific binding interaction with an immobilized ligand. creative-proteomics.com | Initial discovery and purification of binding partners from complex mixtures. | High specificity, allows for purification of large quantities of the target. creative-proteomics.com | Requires immobilization of the ligand, potential for non-specific binding. nih.gov |

| Pull-Down Assay | An in vitro method to determine physical interactions between two or more proteins. thermofisher.com | Confirmation of specific interactions and identification of components in a protein complex. | Relatively simple, useful for studying interactions within a native-like context. creative-proteomics.comiba-lifesciences.com | Relies on the availability of a tagged bait, can have issues with false positives. |

Chemical proteomics has emerged as a powerful, unbiased approach for identifying the protein targets of small molecules directly within a complex biological system. nih.govfrontiersin.org This methodology often involves the use of a modified version of the bioactive compound, or "probe," that can be used to label and enrich its interacting proteins from a cell lysate for subsequent identification by mass spectrometry. nih.govrsc.org

For a compound like this compound, a chemical probe would be synthesized to include a reactive group for covalent attachment to its target and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and purification. rsc.org Activity-based protein profiling (ABPP) is a subset of chemical proteomics that utilizes probes that specifically react with the active sites of enzymes, making it particularly well-suited for identifying the enzyme targets of inhibitors like this compound. nih.gov The combination of ABPP with quantitative mass spectrometry allows for the precise identification of protein targets and the assessment of the compound's selectivity across the proteome. nih.govbeilstein-journals.org

These proteomic strategies offer a significant advantage over traditional methods by providing a global view of a compound's interactions within a more physiologically relevant context, helping to uncover not only the primary targets but also potential off-target effects. nih.govnih.gov

Once a potential target is identified, biophysical techniques are employed to quantitatively characterize the binding interaction between the ligand (this compound) and the target protein. univr.itnih.gov These methods provide crucial data on binding affinity, kinetics, and thermodynamics. nih.gov

Surface Plasmon Resonance (SPR) is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (e.g., this compound) to an immobilized target protein in real-time. numberanalytics.comaxxam.com This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. axxam.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. univr.itnumberanalytics.com In an ITC experiment, small aliquots of the ligand are injected into a solution containing the target protein, and the resulting heat change is measured. univr.it This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. univr.it

| Technique | Principle | Information Gained | Key Advantages |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. numberanalytics.com | Binding kinetics (k_on, k_off), binding affinity (K_D). axxam.com | Real-time, label-free, high sensitivity. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. univr.it | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). univr.it | Provides a complete thermodynamic profile, solution-based. univr.it |

Studies using these techniques have provided quantitative data on the potent inhibition of chymotrypsin by this compound, with reported IC50 values in the nanomolar range. researchgate.netacs.org For instance, this compound was found to inhibit chymotrypsin with an IC50 value of 31 nM. researchgate.netacs.org

Proteomic Approaches (e.g., Chemical Proteomics) for Target Identification [3, 16]

Cellular Level Investigations of this compound Effects in Model Systems

To understand the biological consequences of this compound's interaction with its targets, its effects are studied at the cellular level using various model systems. biologists.comsygnaturediscovery.com

Cell-based assays are essential tools for observing the effects of a compound on cellular behavior, a process known as phenotypic screening. sygnaturediscovery.comcriver.com These assays can measure a wide range of cellular responses, including changes in cell viability, proliferation, morphology, and the activation or inhibition of specific cellular pathways. nih.govevotec.com

For this compound, cell-based assays could be designed to assess its impact on cells that are dependent on the activity of proteases like chymotrypsin for specific functions. For example, in a study investigating the effects of protease inhibitors on Daphnia magna, a model organism, the inhibitory effect of this compound on digestive chymotrypsins was demonstrated. biologists.com The development of high-throughput screening (HTS) compatible cell-based assays allows for the rapid screening of compound libraries to identify molecules with desired phenotypic effects. nih.govmedinadiscovery.com

Once a phenotypic effect is observed, further investigation is required to understand the underlying molecular mechanisms. This involves analyzing the cellular pathways and signaling networks that are perturbed by the compound. nih.gov Techniques such as western blotting, reporter gene assays, and mass spectrometry-based proteomics can be used to measure changes in protein expression, post-translational modifications, and protein-protein interactions following treatment with this compound. nih.govmedinadiscovery.com

Subcellular Localization Studies

This compound is an intracellular secondary metabolite produced by various cyanobacteria, including strains of Nostoc and Microcystis aeruginosa. uni-koeln.denih.gov Studies quantifying its presence have measured its content within the cyanobacterial biomass, which is often normalized to particulate organic carbon. researchgate.net The compound's role as a defensive agent against herbivores like the water flea Daphnia necessitates its containment within the cyanobacterial cell until ingestion by the grazer. biologists.com This intracellular localization is consistent with its proposed endogenous functions. Some research suggests a potential involvement of this compound in internal cellular processes, such as the storage of nitrogen, indicating it is not merely a passively stored toxin but may play a dynamic role within the cell. uni-koeln.de Furthermore, this compound has been identified as a metabolic precursor to another protease inhibitor, cyanopeptolin 954, through a chlorination process, further cementing its role within the cell's biosynthetic pathways. uni-koeln.de

Biochemical and Enzymatic Mechanism of Action Studies

The biological activity of this compound is primarily defined by its interaction with specific enzymes. Its mechanism of action has been characterized through targeted enzymatic and biochemical assays, which reveal a highly specific inhibitory profile. The putative mode of action, particularly in an ecological context, involves the disruption of protein digestion in the gut of herbivores that consume the cyanobacteria. biologists.com

Enzyme Kinetic Studies (Inhibition/Activation) (e.g., Chymotrypsin Inhibition)

This compound functions as a potent and specific inhibitor of chymotrypsin, a serine protease. biologists.comresearchgate.net Kinetic studies have consistently demonstrated this inhibitory capacity, although the reported potency varies slightly across different studies and target enzymes. For instance, its half-maximal inhibitory concentration (IC50) against chymotrypsin has been reported as 0.11 µM. ug.edu.plscispace.comnih.govmdpi.com Another investigation recorded an IC50 value of 31.2 nM. uzh.ch When tested against the digestive chymotrypsins of the crustacean Daphnia magna, this compound exhibited an even higher potency, with an IC50 value of 5.4 nmol l⁻¹ (5.4 nM). biologists.com The compound's specificity is a key feature; it has been found to be inactive against other proteases such as trypsin, papain, thrombin, and plasmin. ug.edu.plnih.gov

| Target Enzyme | Target Organism/Source | IC50 Value | Reference |

|---|---|---|---|

| Chymotrypsin | General | 0.11 µM | ug.edu.plscispace.comnih.govmdpi.com |

| Chymotrypsin | General | 31.2 nM | uzh.ch |

| Chymotrypsins | Daphnia magna | 5.4 nM | biologists.com |

Co-factor Requirements and Mechanistic Enzymology

Current research provides no evidence that this compound requires any specific co-factors to exert its inhibitory effect on chymotrypsin. Its mechanism is inherent to its chemical structure. As a member of the cyanopeptolin family of cyclic depsipeptides, its inhibitory function is attributed to the core structure, which includes a 3-amino-6-hydroxy-2-piperidone (Ahp) residue. mdpi.com This Ahp residue is a hallmark of this class of protease inhibitors and is crucial for their biological activity. mdpi.com The mechanism is believed to involve the binding of the inhibitor to the active site of the protease, thereby blocking its catalytic function and disrupting digestive processes in organisms that ingest it. biologists.com

Transcriptomic and Proteomic Profiling in Response to this compound Exposure

While comprehensive transcriptomic analyses in response to this compound are not extensively documented, studies at the proteomic level have provided significant insights into its biological impact on target organisms. Research on Daphnia magna has shown that exposure to this compound induces a notable adaptive response in the organism's digestive system. biologists.com Specifically, feeding with the inhibitor led to a change in the proteome profile of digestive enzymes; the typical chymotrypsins were replaced by three distinct chymotrypsins of a smaller molecular mass. biologists.com This shift in protein expression suggests a compensatory mechanism by which the herbivore attempts to overcome the enzymatic inhibition caused by this compound. biologists.com

Investigations into Structure-Function Relationships at the Molecular Level

The molecular structure of this compound is intrinsically linked to its function as a specific protease inhibitor. It is a cyclic depsipeptide with its planar structure and amino acid sequence determined through advanced spectroscopic methods like HMBC (Heteronuclear Multiple Bond Correlation) NMR. researchgate.net The established structure is [Thr+Leu+Ahp+Phe+MeTyr+Val]Gln+Ac. ug.edu.plmdpi.com

The inhibitory activity of cyanopeptolins like this compound is highly dependent on key structural features. nih.gov

The Ahp Residue : The presence of the 3-amino-6-hydroxy-2-piperidone (Ahp) amino acid is a defining characteristic of the cyanopeptolin class and is considered essential for the inhibitory mechanism. mdpi.com

Position 2 Amino Acid : The amino acid at position 2 of the peptide ring, which is Leucine (Leu) in this compound, has also been reported to be a significant determinant of the molecule's inhibitory activity and specificity. nih.gov

These structure-activity relationships highlight how specific residues within the cyclic peptide framework are responsible for the potent and selective inhibition of chymotrypsin.

Advanced Analytical and Spectroscopic Methodologies in Nostopeptin Bn920 Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Analysis in Structural Research

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of novel compounds like nostopeptin BN920. It provides highly accurate mass measurements, which are essential for determining the elemental composition of the molecule. This precision helps to distinguish between compounds with the same nominal mass but different chemical formulas.

In the investigation of this compound, HRMS is employed to obtain the exact mass of the molecular ion. For instance, a quasi-molecular ion [M + Na]+ at m/z 943.5 was detected for this compound, which was a key piece of data suggesting its identity. d-nb.info The ability of HRMS to provide accurate mass data with minimal error (typically less than 5 ppm) is critical for confirming the proposed molecular formula. hilarispublisher.com This technique can be coupled with ultra-high-performance liquid chromatography (UHPLC) systems for the analysis of complex mixtures and the determination of impurity profiles. univie.ac.at

Table 1: Illustrative HRMS Data for a Hypothetical this compound Sample

| Parameter | Value | Significance |

| Observed m/z ([M+H]⁺) | 921.4875 | Provides the experimental mass of the protonated molecule. |

| Calculated m/z ([M+H]⁺) | 921.4882 | Theoretical mass based on the proposed elemental composition (C₄₈H₆₈N₈O₁₀). |

| Mass Error (ppm) | -0.76 | A low ppm error supports the correctness of the proposed elemental formula. |

| Isotope Pattern | Matches theoretical | Confirms the elemental composition by comparing the relative abundances of isotopic peaks. |

This table is illustrative and does not represent actual experimental data.

Tandem mass spectrometry (MS/MS or MS²) is a powerful extension of mass spectrometry used to determine the amino acid sequence of peptides like this compound. wikipedia.org In a typical MS/MS experiment, the molecular ion of the compound is selected and then fragmented through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then analyzed by a second mass spectrometer, producing a fragmentation pattern.

The analysis of these fragment ions, often categorized as b- and y-ions, allows for the reconstruction of the peptide sequence. uci.edu This methodology was instrumental in the structural elucidation of this compound, where the fragmentation pattern revealed the connectivity of the amino acid residues within the cyclic structure. semanticscholar.org This approach is a cornerstone of "bottom-up" proteomics and is widely applied to sequence peptides and identify proteins from complex biological samples. uci.edu

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation to mass analysis, allowing for the characterization of the size, shape, and charge of an ion. nih.gov This technique separates ions based on their mobility through a buffer gas, which is influenced by their three-dimensional structure or conformation. nih.govfrontiersin.org Consequently, IM-MS can distinguish between conformational isomers—molecules with the same mass and sequence but different spatial arrangements. nih.gov

For a cyclic peptide like this compound, which can exist in multiple conformations, IM-MS is a valuable tool for investigating its conformational landscape. chemrxiv.org The technique can provide insights into the flexibility of the molecule and how its conformation might change upon binding to its target enzymes. nih.govchemrxiv.org By measuring the collision cross-section (CCS) of the molecule, researchers can gain information about its tertiary and quaternary structure. frontiersin.org

Tandem Mass Spectrometry (MS/MS) for Sequence Elucidation [39, 43]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural determination of organic molecules like this compound in solution. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ¹⁵N), their connectivity, and their spatial proximity. This information is crucial for assigning the specific stereochemistry of the amino acid residues and elucidating the three-dimensional structure of the peptide. nih.govyoutube.comyoutube.com

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the comprehensive structural analysis of complex molecules.

1D NMR (¹H and ¹³C): Provides initial information about the types and numbers of protons and carbons in the molecule.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within an amino acid spin system. princeton.eduemerypharma.comcam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) or proton-nitrogen (¹H-¹⁵N) pairs, aiding in the assignment of carbon and nitrogen resonances. princeton.edujeoljason.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. princeton.eduemerypharma.com This is particularly useful for connecting different amino acid residues across peptide bonds and for confirming the cyclic nature of the peptide, as it verified the lactone ring closure in this compound. d-nb.info

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically within 5 Å), providing crucial information for determining the three-dimensional conformation and the stereochemistry of the molecule. princeton.educam.ac.uk A strong NOE between specific protons in this compound confirmed the configuration of amino acids in a particular region of the molecule. d-nb.info

Table 2: Key 2D NMR Experiments and Their Application in this compound Structural Research

| Experiment | Information Provided | Application to this compound |

| COSY | ¹H-¹H scalar couplings (through-bond connectivity) | Identifies spin systems of individual amino acid residues. emerypharma.com |

| HSQC | ¹H-¹³C/¹⁵N one-bond correlations | Assigns carbon and nitrogen atoms to their attached protons. jeoljason.com |

| HMBC | ¹H-¹³C/¹⁵N long-range correlations (2-4 bonds) | Establishes the amino acid sequence and confirms the macrocyclic ring structure. d-nb.infoemerypharma.com |

| NOESY | ¹H-¹H spatial proximity (through-space) | Determines the 3D conformation and stereochemistry of the molecule. d-nb.infocam.ac.uk |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in a solid or aggregated state, where traditional solution NMR is not feasible. msesupplies.comwikipedia.org This is particularly relevant for studying peptides that may form aggregates or for analyzing the structure of a peptide when it is bound to its target protein. nih.gov

While specific ssNMR studies on this compound are not extensively reported, this methodology could be applied to investigate its structure in a microcrystalline state or to characterize its conformation when complexed with proteases like trypsin or chymotrypsin (B1334515). bruker.comnih.gov Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. bruker.com

1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Information

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are fundamental for the isolation and purification of natural products from complex biological extracts and for assessing the purity of the final compound. In the research of this compound, various chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both purification and purity analysis. Reversed-phase HPLC, using a C18 column, is commonly used to separate this compound from other cyanopeptolins and metabolites present in the cyanobacterial extract. The purity of the isolated this compound can be readily assessed by the presence of a single, sharp peak in the HPLC chromatogram.

Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. researchgate.net This hyphenated technique is invaluable for the quantitative analysis of this compound in cyanobacterial biomass and for monitoring its production under different environmental conditions. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools in the research of this compound and other cyanopeptides. These techniques are fundamental for both the initial isolation and purification of the compound from complex cyanobacterial extracts and for the subsequent analysis of its purity. waters.comphenomenex.com UPLC, which utilizes sub-2-µm particle columns, offers significant advantages over traditional HPLC, including enhanced resolution, greater sensitivity, and considerably shorter analysis times. waters.comwaters.com

The development of a robust HPLC or UPLC method for a peptide like this compound involves a systematic optimization of several parameters. phenomenex.com Reversed-phase (RP) chromatography is the most common mode used for peptide analysis. In this approach, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724). A gradient elution, where the concentration of the organic solvent is gradually increased, is employed to separate the peptide and its closely related impurities based on their hydrophobicity. phenomenex.com

Key parameters that are manipulated during method development include the stationary phase chemistry, mobile phase composition (including pH and ion-pairing agents like trifluoroacetic acid or formic acid), and the gradient slope. waters.comphenomenex.comwaters.com For instance, using shallow, focused gradients can significantly improve the resolution between the main peptide and its structural analogs. waters.com Research indicates that UPLC-MS/MS (tandem mass spectrometry) has been effectively used for the analysis of this compound, combining the high-resolution separation of UPLC with the sensitive and specific detection of mass spectrometry. semanticscholar.org

Table 1: Typical Parameters for HPLC/UPLC Method Development for Peptides

| Parameter | Common Choice/Condition | Purpose in this compound Analysis |

|---|---|---|

| Stationary Phase | Reversed-Phase (e.g., C18, C8) with bridged-ethyl hybrid (BEH) particles | Provides hydrophobic interaction-based separation, ideal for peptides. BEH particles offer stability over a wide pH range. waters.com |

| Mobile Phase (A) | Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) | TFA acts as an ion-pairing agent to improve peak shape. FA is preferred for mass spectrometry compatibility. waters.com |

| Mobile Phase (B) | Acetonitrile with 0.1% TFA or 0.1% FA | Organic modifier used to elute the peptide from the column. |

| Elution Mode | Gradient Elution (e.g., 5% to 60% B over 30 min) | Separates components with a wide range of hydrophobicities, essential for complex extracts containing multiple peptides. phenomenex.com |